molecular formula C7H6FNS B1299959 4-Fluorothiobenzamide CAS No. 22179-72-2

4-Fluorothiobenzamide

Cat. No.: B1299959
CAS No.: 22179-72-2
M. Wt: 155.19 g/mol
InChI Key: VQFOHZWOKJQOGO-UHFFFAOYSA-N
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Preparation Methods

4-Fluorothiobenzamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound as a yellow crystalline solid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluorothiobenzamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include 4-fluorobenzamide, 4-fluorobenzylamine, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-fluorothiobenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as a precursor for the synthesis of inhibitors that target enzymes like dipeptidyl peptidase IV. The fluorine atom in its structure enhances its binding affinity and specificity towards these targets, leading to effective inhibition .

Comparison with Similar Compounds

4-Fluorothiobenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and thioamide functionalities, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFOHZWOKJQOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176715
Record name 4-Fluorothiobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22179-72-2
Record name 4-Fluorothiobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothiobenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorothiobenzamide
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Synthesis routes and methods I

Procedure details

4-Fluorobenzamide (5.0 g, 35.9 mmol) in benzene (100 ml) is added Lawesson's reagent (7.27 g, 18.0 mmol) and the resulting solution is heated to reflux for 1 hour. The solution is cooled to room temperature, concentrated and water (150 ml) added. The mixture is heated to reflux for 3 hours, and cooled to room temperature. The precipitate is filtered and dried under vacuum to yield 4-fluorothiobenzamide as a yellow solid (4.1 g, 71%).
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5 g
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7.27 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Eighty-five ml of dry pyridine was saturated with hydrogen sulfide. To this was added 25 g of p-fluorobenzonitrile and 33 ml of triethylamine. Hydrogen sulfide was passed through the solution at room temperature, with good stirring. After 4 hours a sample on thin layer chromatography showed no nitrile. The solution was poured into water (600 ml) and ice. The solid product was filtered, washed with water and dried. Yield of 27.3 g, mp 143°--145° C.
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25 g
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33 mL
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nitrile
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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